Gallium(III) nitrate hydrate

Description

Significance as a Precursor in Diverse Material Synthesis Platforms

Gallium(III) nitrate (B79036) hydrate (B1144303) is a foundational precursor for synthesizing a range of advanced gallium compounds and materials, primarily gallium oxides (Ga₂O₃) and gallium nitride (GaN). nih.govsamaterials.com The thermal decomposition of gallium nitrate hydrate is a common method for preparing various polymorphs of gallium oxide, a wide-bandgap semiconductor with applications in optoelectronics and gas sensors. nih.govresearchgate.net The specific polymorph obtained (α, β, γ, δ, ε) can be controlled by carefully adjusting synthesis conditions such as temperature, pH, and the solvent used. nih.govsci-hub.red For instance, annealing gallium nitrate in air at 200°C can produce δ-Ga₂O₃, which transforms to ε-Ga₂O₃ upon further heating to 500°C. nih.gov The most stable polymorph, β-Ga₂O₃, is typically formed by calcining intermediate gallium compounds like gallium oxide hydroxide (B78521) (GaOOH) at higher temperatures (e.g., 800-1000°C), with GaOOH itself being precipitated from an aqueous solution of gallium nitrate. researchgate.netijraset.com

Beyond oxides, Gallium(III) nitrate hydrate is also a key starting material for producing gallium nitride (GaN), a critical material in high-frequency electronics and light-emitting diodes (LEDs). samaterials.com It is also employed in the production of other functional materials, including copper indium gallium selenide (B1212193) (CIGS) for solar cell applications and various gallium-based phosphors. samaterials.com

Synthesis of Gallium Oxide (Ga₂O₃) Polymorphs from this compound

| Ga₂O₃ Polymorph | Precursor/Intermediate | Synthesis Method | Key Conditions | Source |

|---|---|---|---|---|

| α-Ga₂O₃ | α-GaOOH | Calcination | Annealing of α-GaOOH (from Ga(NO₃)₃ solution) at 500°C. | rsc.org |

| β-Ga₂O₃ | α-GaOOH | Calcination | Annealing of α-GaOOH at temperatures ≥800°C. | rsc.org |

| γ-Ga₂O₃ | Gallium nitrate precipitate | Solvothermal / Calcination | Solvothermal reaction in 2-aminoethanol at 240°C or calcination of a precipitate from Ga(NO₃)₃ and ammonia (B1221849) in ethanol (B145695) at 500°C. | sci-hub.redunipr.it |

| δ-Ga₂O₃ | This compound | Thermal Annealing | Annealing of Ga(NO₃)₃·xH₂O in air at 200°C for 18 hours. | nih.gov |

| ε-Ga₂O₃ | δ-Ga₂O₃ | Thermal Annealing | Heating of δ-Ga₂O₃ at 500°C for 6 hours. | nih.gov |

Foundational Role in Catalytic System Development and Mechanistic Inquiry

This compound serves as a vital precursor in the development of heterogeneous catalysts. samaterials.com Gallium-containing catalysts, often supported on materials like zeolites (e.g., H-ZSM-5) or silica (B1680970), exhibit unique acidic and redox properties that are beneficial for various organic transformations. scispace.com The introduction of gallium into silica or zeolite frameworks can enhance catalytic performance in processes such as the aromatization of light alkanes and olefins.

A notable area of research is the conversion of biomass-derived molecules into valuable chemicals and fuels. Gallium-based catalysts prepared from gallium nitrate have been investigated for the conversion of glycerol (B35011), a byproduct of biodiesel production, into hydrocarbons or other useful chemical intermediates like hydroxyacetone. scispace.comlatech.edu For example, a bifunctional catalyst containing palladium supported on H-ZSM-5 has been studied for glycerol to hydrocarbon (GTH) conversion, a complex process involving dehydration, hydrogenation, and other reactions. latech.edulatech.edu Furthermore, gallium oxide, synthesized from gallium nitrate, has shown promise as a photocatalyst for decomposing organic pollutants like ethylene (B1197577), which is relevant for preserving fruits and vegetables during storage. rsc.org The catalytic activity is highly dependent on the crystalline phase of the gallium oxide, with γ-Ga₂O₃ showing high efficiency due to its large surface area. rsc.org

Performance of Catalysts Derived from this compound

| Catalyst System | Reaction | Key Findings | Source |

|---|---|---|---|

| Ga₂O₃ polymorphs (α, β, γ, δ) | Photocatalytic Ethylene Degradation | The degradation rate constant follows the order: α > β > γ > δ. However, γ-Ga₂O₃ exhibits the highest overall activity due to its high surface area, with a rate constant 10 times higher than P25 (a standard TiO₂ catalyst). | rsc.org |

| Pd/H-ZSM-5 | Glycerol to Hydrocarbon (GTH) Conversion | Achieved ~90% glycerol conversion and ~60% yield of aromatic hydrocarbons under optimized conditions. The process involves sequential hydrodeoxygenation and aromatization. | latech.edu |

Relevance in Contemporary Environmental and Non-Clinical Biomedical Research Arenas

Environmental Research

In environmental science, this compound is primarily used to synthesize gallium oxide (Ga₂O₃) photocatalysts for wastewater treatment. ijraset.comijraset.com Due to its wide bandgap and high chemical stability, β-Ga₂O₃ is considered a promising material for the photocatalytic degradation of persistent organic pollutants. ijraset.com In one study, β-Ga₂O₃ microbars were synthesized from gallium nitrate hydrate via a chemical bath method followed by calcination. ijraset.comijraset.com These microstructures demonstrated high efficiency in degrading methyl orange, a common industrial dye, under UV irradiation, achieving 98% degradation in 120 minutes. ijraset.com The effectiveness of the photocatalyst is linked to the generation of highly oxidative species, such as hydroxyl radicals, on its surface when exposed to UV light. mdpi.com The specific polymorph and morphology of the Ga₂O₃ play a crucial role, with materials possessing higher crystallinity and surface area generally showing enhanced photocatalytic activity. mdpi.com

Photocatalytic Degradation Using Ga₂O₃ Derived from this compound

| Catalyst | Pollutant | Light Source | Degradation Efficiency | Time | Source |

|---|---|---|---|---|---|

| β-Ga₂O₃ Microbars | Methyl Orange (10⁻⁵ M) | UV (254.6 nm) | 98% | 120 min | ijraset.com |

| α-Ga₂O₃ Thin Film | Methylene Blue (MB) | UV Lamp | 90% | 5 hours | mdpi.com |

Non-Clinical Biomedical Research

This compound has been the subject of significant non-clinical biomedical research, particularly concerning bone metabolism and its antimicrobial properties.

Bone Metabolism: Gallium has been shown to be effective in disorders characterized by accelerated bone loss. nih.govscience.gov It inhibits bone resorption by accumulating in metabolically active regions of bone and altering the mineral properties to make the bone less susceptible to dissolution. nih.govdrugbank.com In vivo studies using ovariectomized (OVX) rats, an experimental model for osteoporosis, have demonstrated that treatment with gallium nitrate significantly increases bone mineral density (BMD) and improves trabecular bone structure. nih.gov For instance, GaN treatment increased BMD in OVX rats by 19.3% after 4 weeks and 37.3% after 8 weeks. nih.gov This effect is partly attributed to its ability to increase the ratio of osteoprotegerin (OPG) to RANKL, key signaling molecules that regulate bone remodeling. nih.govscience.gov

Antimicrobial Activity: Gallium(III) ions exhibit broad-spectrum antimicrobial activity by acting as an iron mimic. mdpi.com Bacteria require iron for essential metabolic processes, and Ga(III) can disrupt these pathways by substituting for Fe(III), for example, by inhibiting iron-dependent enzymes. mdpi.com Gallium nitrate has shown efficacy against a range of pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus. nih.govresearchgate.net Its ability to inhibit both planktonic (free-floating) cells and biofilms makes it a compound of interest for addressing antibiotic-resistant infections. researchgate.netnih.gov

Effect of Gallium Nitrate on Bone Parameters in Ovariectomized (OVX) Rats

| Parameter | Treatment Group | Result vs. Untreated OVX Group | Duration | Source |

|---|---|---|---|---|

| Bone Mineral Density (BMD) | OVX + GaN | +19.3% | 4 weeks | nih.gov |

| Bone Mineral Density (BMD) | OVX + GaN | +37.3% | 8 weeks | nih.gov |

| Bone Volume (BV/TV) | OVX + GaN | +40.9% | 8 weeks | nih.gov |

Antimicrobial Activity of this compound

| Pathogen | Test Condition | Minimum Inhibitory Concentration (MIC) | Source |

|---|---|---|---|

| Pseudomonas aeruginosa | In vitro | 16 µg/mL | frontiersin.org |

| Staphylococcus aureus | In vitro (Iron-limited media) | ≤ 1 µg/mL for Ga Porphyrin / 0.5 µg/mL for Ga(NO₃)₃ in combination | nih.gov |

| Staphylococcus aureus | In vitro | IC₅₀ of 1.40 µM | researchgate.net |

Properties

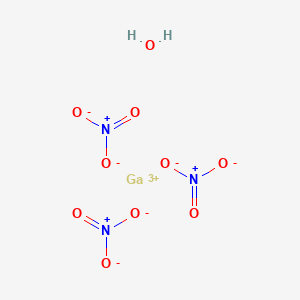

Molecular Formula |

GaH2N3O10 |

|---|---|

Molecular Weight |

273.75 g/mol |

IUPAC Name |

gallium;trinitrate;hydrate |

InChI |

InChI=1S/Ga.3NO3.H2O/c;3*2-1(3)4;/h;;;;1H2/q+3;3*-1; |

InChI Key |

YVFORYDECCQDAW-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Ga+3] |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Ga+3] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Novel Synthetic Routes to Gallium-Based Compounds Utilizing Gallium(III) Nitrate (B79036) Hydrate (B1144303)

Gallium(III) nitrate hydrate serves as a convenient and effective starting material for the synthesis of gallium nitride, a semiconductor with a wide direct bandgap that is crucial for applications in optoelectronics and high-power electronic devices. nii.ac.jp Its solubility in various solvents and its thermal decomposition characteristics make it adaptable to several synthesis techniques.

Controlled Synthesis of Gallium Nitride (GaN) Films and Nanostructures

The synthesis of high-quality GaN is a cornerstone of modern electronics. This compound provides a versatile and often more economical alternative to traditional gallium sources like pure gallium metal or organometallic compounds. nih.gov

While this compound is cited as a potential precursor for the chemical vapor deposition (CVD) of gallium nitride (GaN) thin films, detailed research findings and specific experimental parameters are not extensively documented in publicly available scientific literature. samaterials.com The standard and most common precursors for GaN CVD are organometallic compounds such as trimethylgallium (B75665) (TMG). aip.orgaip.org Research into alternative, non-organometallic, and inorganic precursors is ongoing to address challenges associated with traditional precursors. researchgate.netelsevierpure.com The use of inorganic precursors like this compound could offer advantages such as being carbon-free, potentially leading to higher purity films. However, further research is required to establish optimized CVD processes using this precursor.

The sol-gel method offers a low-cost and scalable approach for depositing GaN thin films. In this technique, a precursor solution is prepared using this compound, typically dissolved in a solvent like ethanol (B145695). science.gov A stabilizing agent, such as diethanolamine, is often added to the solution to improve its stability and the quality of the resulting film. science.gov The substrate, commonly silicon (Si), is then coated with this sol-gel solution. science.gov Subsequent heat treatment, or nitridation, in an ammonia (B1221849) atmosphere converts the deposited layer into a crystalline GaN film. science.gov Research has demonstrated the successful formation of crack-free and dense GaN thin films with a hexagonal wurtzite structure using this method. science.gov

| Parameter | Description | Reference |

| Precursor | This compound | science.gov |

| Solvent | Ethanol | science.gov |

| Stabilizer | Diethanolamine | science.gov |

| Substrate | Silicon (Si) | science.gov |

| Deposition | Dip coating or spin coating | science.gov |

| Post-treatment | Nitridation in ammonia | science.gov |

| Result | Hexagonal wurtzite GaN thin film | science.gov |

Spin coating is another solution-based technique that utilizes this compound for the growth of crystalline GaN films. Similar to the sol-gel method, a precursor solution is prepared by dissolving this compound in a suitable solvent. The solution is then dispensed onto a substrate, which is spun at a high speed to produce a uniform thin film. After deposition, the film is subjected to a thermal annealing process, typically in an ammonia environment, to facilitate the conversion to GaN. This method has been shown to produce c-oriented wurtzite GaN thin films on silicon substrates.

Thermal plasma synthesis is a high-temperature method capable of producing crystalline GaN nanopowders from this compound. nih.gov In a typical process, a direct current (DC) non-transferred arc plasma is used to generate a high-temperature environment. nih.gov this compound is introduced as the raw material, and ammonia gas serves as the nitridation source. nih.gov A key challenge in this process is the potential for the formation of gallium oxide (Ga₂O₃) due to the oxygen present in the nitrate precursor. nih.gov To circumvent this, a reducing agent like melamine (B1676169) (C₃H₆N₆) is often injected into the plasma flame. nih.gov The initially synthesized GaN nanopowder may have low crystallinity, which can be significantly improved through a subsequent annealing step. nih.gov This combined plasma synthesis and annealing process has been successful in producing crystalline GaN nanopowders with average particle sizes around 30 nm. nih.gov

| Parameter | Value/Condition | Reference |

| Precursor | This compound | nih.gov |

| Nitridation Source | Ammonia (NH₃) gas | nih.gov |

| Reducing Agent | Melamine (C₃H₆N₆) | nih.gov |

| Plasma Type | DC non-transferred arc | nih.gov |

| Post-synthesis Step | Annealing | nih.gov |

| Product | Crystalline GaN nanopowder | nih.gov |

| Average Particle Size | ~30 nm | nih.gov |

The calcination of this compound in a flowing ammonia atmosphere is a direct method for producing GaN powders and, under specific conditions, nanowires. In this process, the precursor is heated to elevated temperatures (ranging from 600 to 1000 °C) in the presence of a continuous flow of ammonia gas. The thermal decomposition of the nitrate and the subsequent reaction with ammonia lead to the formation of GaN. Studies have shown that the initial decomposition product is γ-Ga₂O₃, which then converts to GaN at higher temperatures. The formation of GaN nanowires has been observed when the calcination is performed with a mixture of γ-Ga₂O₃ and carbon, suggesting a vapor-solid growth mechanism.

| Calcination Temperature (°C) | Resulting Phase(s) | Reference |

| 600 | γ-Ga₂O₃ (low crystallinity) | chemrxiv.org |

| 700 | γ-Ga₂O₃ and GaN | chemrxiv.org |

| 800 | GaN and residual γ-Ga₂O₃ | chemrxiv.org |

| 900 | Crystalline GaN | chemrxiv.org |

| 1000 | Crystalline GaN | chemrxiv.org |

Impact of Nitrogen Precursors on GaN Catalyst Properties (e.g., Melamine, Melem, g-C3N4)

Gallium Nitride (GaN) catalysts, synthesized from this compound, exhibit properties that are highly dependent on the nitrogen precursor used during their formation. researchgate.netmdpi.com The co-pyrolysis of gallium nitrate hydrate with nitrogen-rich organic compounds such as melamine, melem, or graphitic carbon nitride (g-C3N4) is a common method for producing these catalysts. libretexts.orgnih.gov

Studies have shown that among these precursors, g-C3N4 is particularly effective. libretexts.orgnih.gov It is proposed that the six-fold cavity of g-C3N4 can act as a docking site for Ga³⁺ ions, leading to a better dispersion of GaN during the solid-state pyrolysis. nih.gov This results in smaller GaN particles, which exhibit higher catalytic activity. nih.gov A direct correlation has been observed where the accumulated yield of acetonitrile (B52724) shows an inverse relationship with the GaN crystallite size. nih.gov

Detailed findings from a study comparing these nitrogen precursors for the conversion of methane (B114726) to acetonitrile are presented below. nih.gov

Table 1: Impact of Nitrogen Precursor on GaN Catalyst Performance in Methane Conversion Data sourced from studies on solid-state pyrolysis of gallium nitrate hydrate with various nitrogen precursors. nih.gov

| Nitrogen Precursor | N/Ga Ratio | Initial Methane Conversion (%) | Initial Acetonitrile (AcCN) Productivity (μmol/gcat/min) | Accumulated AcCN Yield (μmol/gcat) in 6h |

| Melamine | 2 | ~9.0 | ~20 | ~2500 |

| Melem | 2 | ~10.5 | ~22 | ~2800 |

| g-C3N4 | 2 | 12.5 | 26 | 3309 |

Preparation of Gallium Oxide (Ga2O3) and Polymorphic Derivatives

Gallium(III) nitrate is a common starting material for the synthesis of gallium oxide (Ga2O3) and its various polymorphs due to its thermal decomposition properties. nih.gov

The thermal decomposition of this compound, Ga(NO₃)₃·xH₂O, is a multi-step process that leads to the formation of different phases of gallium oxide depending on the temperature. nih.govnih.gov Thermogravimetric analyses show that the decomposition begins with the loss of water and the formation of intermediate compounds. nih.govnih.gov The process generally follows these steps:

100–115 °C : The crystallohydrate loses water and decomposes, forming Ga(OH)₂(NO₃). nih.govnih.gov

135–150 °C : Complete elimination of nitrogen occurs, resulting in the formation of Ga(OH)₃ and Ga(OH)O. nih.govnih.gov

≥500 °C : The formation of Ga₂O₃ begins. nih.govsigmaaldrich.com

The specific polymorph of Ga₂O₃ obtained is also temperature-dependent. Heating Ga(NO₃)₃ at 250 °C can yield δ-Ga₂O₃. Calcination at 500 °C often results in a mixture of nanocrystalline hexagonal ε-Ga₂O₃ and monoclinic β-Ga₂O₃. nih.gov To obtain the pure, thermodynamically stable monoclinic β-Ga₂O₃ phase, annealing temperatures above 700 °C are required, with studies showing single-phase β-Ga₂O₃ being formed at 950 °C. nih.govsigmaaldrich.com

Table 2: Products of Thermal Decomposition of this compound Data compiled from thermogravimetric and X-ray diffraction studies. nih.govnih.govsigmaaldrich.com

| Temperature Range | Primary Product(s) |

| 100–115 °C | Ga(OH)₂(NO₃) |

| 135–150 °C | Ga(OH)₃, Ga(OH)O |

| ~250 °C | δ-Ga₂O₃ |

| ~500 °C | Mixture of ε-Ga₂O₃ and β-Ga₂O₃ |

| >700 °C | Pure phase monoclinic β-Ga₂O₃ |

This compound is utilized as a precursor in the synthesis of nanoporous binary metal oxide films, such as those combining titanium dioxide (TiO₂) and gallium oxide (Ga₂O₃). samaterials.com A straightforward particulate sol-gel route can be employed to create these films. In this method, titanium isopropoxide and this compound are used as the respective metal precursors. samaterials.com

The addition of Ga₂O₃ to TiO₂ has been shown to retard the anatase-to-rutile phase transformation in TiO₂, as well as inhibit crystallization and crystal growth. This results in smaller crystallite sizes for the binary oxide compared to pure TiO₂. For example, TiO₂-Ga₂O₃ powders can have crystallite sizes in the range of 2-6 nm, compared to 4-10 nm for pure TiO₂ annealed under the same conditions. This method allows for the creation of films with high specific surface areas, which are beneficial for applications like gas sensing.

Solution-based techniques, which are often low-cost and scalable, are widely used to deposit thin films of β-Ga₂O₃ using gallium nitrate as the precursor. samaterials.com Common methods include spray pyrolysis and various sol-gel techniques like spin-coating and dip-coating.

In the spray pyrolysis method, a solution of gallium nitrate, often dissolved in a solvent like ethylene (B1197577) glycol with a stabilizer such as monoethanolamine, is sprayed onto a heated substrate. The substrate temperature is maintained above the decomposition temperature of gallium nitrate, typically around 190 °C. nih.gov A subsequent high-temperature annealing step, generally between 700 °C and 1000 °C, is crucial for the formation of the crystalline monoclinic β-Ga₂O₃ phase. nih.gov Films produced via this method can be uniform and dense, with a band gap of approximately 4.9 eV after annealing at 700 °C.

The sol-gel method involves the creation of a sol from a gallium nitrate precursor, which is then applied to a substrate by spin-coating or dip-coating. Similar to spray pyrolysis, a post-deposition annealing or calcination step at high temperatures (e.g., 1000 °C) is necessary to crystallize the film into the β-Ga₂O₃ structure. While aqueous solutions of gallium nitrate have been used, they can have a tendency to form hydroxide (B78521) precipitates, which can be problematic for certain deposition techniques.

This compound also serves as the primary gallium source for creating doped gallium oxide materials, where trace elements are intentionally introduced to modify the material's properties. Cerium (Ce) is one such dopant used to enhance the photocatalytic or scintillation properties of Ga₂O₃. nih.gov

Ce-doped β-Ga₂O₃ thin films can be deposited using the spray pyrolysis technique, where a cerium salt is added to the gallium nitrate precursor solution. nih.gov This allows for the study of how different concentrations of the dopant (e.g., 3 at. % to 8 at. %) affect the material's structural and photoluminescence properties. nih.gov Another approach involves a sol-gel derived electrospinning method to synthesize Ce-doped β-Ga₂O₃ nanofibers. These strategies demonstrate the versatility of using gallium nitrate in solution-based processes to create functionally modified oxide materials.

Research on Gallium Arsenide (GaAs) Precursor Systems

This compound is identified in commercial and industrial literature as a precursor material for the production of Gallium Arsenide (GaAs) semiconductors. These semiconductors are critical for manufacturing high-frequency electronics and optoelectronic devices. However, detailed scientific literature describing a direct synthetic pathway from gallium nitrate to GaAs is not prevalent.

The established and commonly documented industrial methods for GaAs synthesis typically start with different precursors. These methods include:

Direct reaction of elements : High-purity elemental gallium and arsenic are reacted at high temperatures and pressures. nih.gov

Metal-Organic Chemical Vapor Deposition (MOCVD) : This technique uses volatile organometallic precursors, such as trimethylgallium and arsine. sigmaaldrich.com

Vapor-Phase Epitaxy (VPE) : This process involves the reaction of gaseous gallium metal with arsenic trichloride. sigmaaldrich.com

While gallium nitrate is listed as a starting material for GaAs, it is likely used indirectly. A plausible, though not explicitly detailed, route would involve the thermal decomposition of gallium nitrate to form high-purity gallium oxide (Ga₂O₃), which is then reduced to elemental gallium. This high-purity gallium would subsequently be used in one of the traditional GaAs synthesis processes. Research literature has also noted that GaAs can be an alternative material to Ga₂O₃ in the 1000–1100 °C range for certain applications, such as the synthesis of GaN. vital-pms.de

Synthesis of Mesoporous Silicate (B1173343) Molecular Sieves (e.g., Ga-MCM-41)

This compound is a key ingredient in the hydrothermal synthesis of gallium-substituted mesoporous silicate molecular sieves, such as Ga-MCM-41. These materials are of significant interest as catalysts in the petrochemical industry, particularly for the aromatization of light alkanes, due to their high surface area, uniform pore structure, and the catalytic activity of incorporated gallium sites. nih.govgoogle.com

The synthesis process typically involves the preparation of a hydrogel containing a silica (B1680970) source (like tetraethyl orthosilicate (B98303) or fumed silica), a gallium source (this compound), and a structure-directing agent or template (such as cetyltrimethylammonium chloride). nih.govscirp.org The quality and characteristics of the final Ga-MCM-41 product are highly dependent on the synthesis parameters, most notably the pH of the gel mixture. nih.govgoogle.comgoogle.com

Research indicates that the optimal pH for producing high-quality Ga-MCM-41 is around 11.0. nih.govgoogle.com At this pH, elemental analysis and X-ray diffraction (XRD) studies confirm the successful incorporation of gallium into the MCM-41 framework. nih.govgoogle.com ⁷¹Ga and ²⁹Si Magic Angle Spinning Nuclear Magnetic Resonance (MAS NMR) spectroscopy reveals that in the as-synthesized materials, gallium exists in a tetrahedral coordination state, integrated within the silicate structure. nih.govgoogle.comgoogle.com

However, the stability of this incorporation can be influenced by the Si/Ga ratio upon calcination—a process used to remove the organic template and open the pores. For samples with a low Si/Ga ratio (≤ 20), a portion of the gallium can be expelled from the framework during calcination. In contrast, samples with a higher Si/Ga ratio (≥ 30) demonstrate greater stability, with the gallium remaining within the structure. nih.govgoogle.comgoogle.com The resulting materials exhibit high mesoporosity and a narrow pore size distribution, as confirmed by N₂ adsorption measurements and transmission electron microscopy (TEM). nih.govgoogle.com

Table 1: Influence of Si/Ga Ratio on Gallium Expulsion and Textural Properties of Ga-MCM-41

Development of Gallium-Containing Coatings via Electroplating Techniques

The use of this compound in electroplating is nuanced. Direct electrodeposition of pure, metallic gallium from aqueous nitrate solutions is considered challenging. A notable 1962 patent explicitly states that gallium cannot be satisfactorily plated from solutions containing nitrates, as the process often results in nodular or tree-like deposits. google.com The high negative electrodeposition potential of gallium and the competing hydrogen evolution reaction present significant hurdles to achieving smooth, adherent films. google.com

However, contemporary research has identified specific applications where gallium nitrate is a viable precursor in electrodeposition, not for metallic gallium, but for gallium-containing compounds. This is achieved by leveraging the electrochemical reduction of nitrate ions at the cathode surface. This reduction process leads to a localized increase in pH, which in turn induces the precipitation of gallium oxides or hydroxides onto the substrate. researchgate.netaip.org

This technique has been successfully applied to create mixed-oxide precursor films for solar cell applications. For instance, Cu(In,Ga)Se₂ (CIGS) precursor films can be fabricated by the one-step electrodeposition of copper, indium, and gallium oxides/hydroxides from an acidic nitrate bath containing the respective metal nitrate salts, including this compound. aip.org The composition and thickness of these precursor layers can be precisely controlled by adjusting ion concentrations in the electrolyte and the deposition parameters. researchgate.netaip.org

Furthermore, gallium nitrate has been employed in the electrodeposition of gallium nitride (GaN) thin films from aqueous solutions. scirp.orgresearchgate.net In this process, an electrolyte containing gallium nitrate and ammonium (B1175870) nitrate is used. The application of a current reduces the gallium and nitrate ions, leading to the formation of GaN on the substrate. scirp.org

Table 2: Electrodeposition Applications of this compound

Fabrication of Gallium-Doped Nanostructures (e.g., ZnO Nanorod Arrays)

This compound is widely used as a dopant precursor in the fabrication of gallium-doped zinc oxide (Ga-doped ZnO or GZO) nanostructures, particularly nanorod arrays. researchgate.netaip.orggoogle.com These GZO nanostructures are of interest for various optoelectronic applications, including ultraviolet photodetectors, due to their enhanced electrical and optical properties compared to undoped ZnO. aip.orggoogle.com The addition of gallium, a group III element, as a dopant for the group II element zinc is intended to increase the free electron concentration and thus improve conductivity. science.gov

Several solution-based methods employ this compound for this purpose, including low-temperature chemical bath deposition (CBD) and hydrothermal methods. researchgate.netaip.org In a typical synthesis, a solution is prepared containing a zinc source (e.g., zinc nitrate hexahydrate), a complexing agent or pH buffer (e.g., hexamethylenetetramine), and the desired amount of this compound as the dopant source. researchgate.netaip.org

Research has shown that the concentration of gallium nitrate in the growth solution is a critical parameter that influences the morphology, crystal structure, and properties of the resulting GZO nanorods. researchgate.netscience.gov For instance, in one study using a CBD method, an optimal Ga to Zn molar ratio of 1% was found to produce GZO nanorod arrays with improved properties. researchgate.net This doping led to a slight shift in the (002) XRD peak to higher angles, consistent with the substitution of larger Zn²⁺ ions with smaller Ga³⁺ ions in the ZnO wurtzite lattice. researchgate.net The length of the nanorods was also observed to increase with this level of doping. researchgate.net However, excessive dopant concentrations can lead to inefficient doping and the formation of other phases in the bulk solution. researchgate.net

The incorporation of gallium using this compound has been demonstrated to improve the luminescence quality and electrical properties of ZnO nanorods, making it an effective and straightforward technique for tuning the performance of these nanostructures for device applications. researchgate.netgoogle.com

Table 3: Effect of Gallium Doping on ZnO Nanorod Properties

Chemical Reactivity, Transformation, and Solution Dynamics

Thermal Decomposition Pathways and Mechanistic Investigations

The thermal decomposition of gallium(III) nitrate (B79036) hydrate (B1144303) is a complex process that does not yield anhydrous gallium nitrate. Instead, it involves a series of coupled dehydration and decomposition reactions, the mechanisms of which are highly dependent on factors such as heating rate and the surrounding gaseous atmosphere. researchgate.netakjournals.com

Dehydration and Coupled Decomposition Processes

The thermal treatment of gallium(III) nitrate hydrate, which typically exists as a nonahydrate (Ga(NO₃)₃·9H₂O) or octahydrate (Ga(NO₃)₃·8H₂O), initiates a cascade of simultaneous dehydration and decomposition events. researchgate.net Studies have shown that it is not possible to form the anhydrous salt by heating, as the coordinated water molecules play a crucial role in the subsequent decomposition steps. akjournals.com The process begins with the melting of the hydrate in its own water of crystallization, followed by the loss of water and nitric acid. Diffuse reflectance Fourier transform IR spectroscopy (DRIFTIR) has been instrumental in confirming that these processes occur in parallel. akjournals.comresearchgate.net

Identification and Characterization of Intermediate Decomposition Products

As the temperature increases, a series of intermediate compounds are formed. Thermogravimetric analysis under isothermal conditions has identified Ga(OH)₂NO₃ as an initial product. researchgate.netakjournals.com This intermediate then undergoes further decomposition to form other species, including gallium hydroxide (B78521) (Ga(OH)₃) and an oxynitrate, Ga(NO₃)O. researchgate.netakjournals.com These compounds are themselves unstable and continue to decompose, eventually leading to the formation of gallium oxide (Ga₂O₃) as the final solid product. researchgate.netakjournals.com The decomposition pathway can be summarized as follows:

Ga(NO₃)₃·xH₂O → Ga(OH)₂NO₃ + ...

Ga(OH)₂NO₃ → Ga(OH)₃ + Ga(NO₃)O + ...

Ga(OH)₃ → Ga(OH)O → Ga₂O₃

Ga(NO₃)O → Ga₂O₃

Some studies also propose the formation of a tetrameric intermediate, Ga₄O₄(NO₃)₄, which gradually loses N₂O₅ to form unstable oxynitrates that ultimately transform into gallium oxide.

Formation and Stability of Polymeric Gallium Hydroxo-Aquo Polycations

In aqueous solutions and during the initial stages of thermal decomposition, the formation of large, polymeric gallium hydroxo-aquo polycations has been observed. A prominent example is the [Ga₁₃(OH)₂₄(OH₂)₂₄]¹⁵⁺ polycation. researchgate.net The decomposition of gallium nitrate hydrate has been proposed to proceed through a scheme involving this complex polycation, alongside the evolution of gaseous water and hydrogen nitrate. researchgate.net The stability of these large cationic clusters is a key factor in understanding the solution chemistry and the initial phases of thermal degradation.

Influence of Heating Rate and Gaseous Atmosphere on Thermolysis Mechanisms

The specific pathway of thermal decomposition is significantly influenced by the experimental conditions. The heating rate has been shown to be a critical parameter determining the mechanism of the coupled dehydration/decomposition processes. researchgate.netakjournals.com For instance, thermogravimetric measurements performed at different heating rates reveal variations in the decomposition steps and the stability of intermediates. akjournals.com

The gaseous atmosphere also plays a crucial role. In an inert atmosphere, such as nitrogen, the thermal treatment of gallium nitrate hydrate leads to the formation of pure gallium oxide. researchgate.net Conversely, when the reaction is carried out in a reducing atmosphere, gallium nitride can be produced. researchgate.net The use of ammonia (B1221849) (NH₃) as a nitridation source in conjunction with a thermal plasma can facilitate the synthesis of gallium nitride nanopowder from gallium nitrate hydrate.

Computational Modeling and Prediction of Thermolysis Products and Reaction Energetics

Computational modeling has emerged as a valuable tool for investigating the complex thermal decomposition of gallium nitrate. Molecular mechanics methods have been employed to compare the potential energies of successive decomposition products, allowing for an evaluation of their relative stabilities and providing a theoretical basis for interpreting experimental data. These models can help to predict the structure of intermediate amorphous compounds and provide insights into the reaction energetics. For example, computational studies have supported the proposed mechanisms involving the formation of tetrameric intermediates and their subsequent transformation to the final oxide product.

Solution Chemistry and Hydration Sphere Dynamics

In aqueous solutions, gallium(III) nitrate dissolves to form hydrated gallium ions. The gallium(III) ion is typically coordinated to six water molecules, forming the hexaaquagallium(III) ion, [Ga(OH₂)₆]³⁺. This complex exhibits Oh symmetry in perchlorate (B79767) solutions.

The hydration sphere of the gallium(III) ion is dynamic. Raman spectroscopy and ab initio molecular orbital calculations have been used to study the structure and dynamics of gallium(III) water clusters. These studies reveal that in concentrated nitrate solutions, the gallium(III) ion can exist as both an inner-sphere complex, [Ga(OH₂)₅ONO₂]²⁺, and an outer-sphere ion pair, [Ga(OH₂)₆]³⁺·NO₃⁻. The inner-sphere nitrato complex is weak and dissociates upon dilution.

The dynamics of the hydration shell are rapid. Molecular dynamics simulations of aqueous nitrate solutions have shown that fluctuations in the hydrogen bonds connecting the nitrate ion to surrounding water molecules occur on a picosecond timescale (0.2-0.9 ps). The reorientation of the ion, associated with the breaking of hydrogen bonds, has a time constant of approximately 2 picoseconds. These timescales are similar to those for water molecule exchange, indicating a labile hydration shell for the nitrate ion.

Aqueous Speciation and Hydrolysis of Gallium(III) Ions

In aqueous solutions, the Gallium(III) ion (Ga³⁺) undergoes significant hydrolysis, a process that is highly dependent on pH and the concentration of the metal ion. This hydrolytic behavior is similar to that of aluminum(III) and iron(III), leading to the formation of both mononuclear and polynuclear hydroxide species.

Under physiological conditions (temperature of 37°C and ionic strength of 0.15 mol·dm⁻³ NaCl), potentiometric studies have identified several hydroxide species of gallium(III). These include monomeric forms such as Ga(OH)₃ and Ga(OH)₄⁻, as well as various polynuclear hydroxides. The formation of these species underscores the complexity of gallium's behavior in aqueous environments, which must be considered when studying its interactions with other ligands. The tendency of Ga(III) to form these polycationic hydroxides has been noted as a key characteristic of its aqueous chemistry.

The speciation of gallium(III) is also influenced by the presence of other ions. For instance, in the presence of acetate (B1210297) ions under physiological conditions, potentiometric titrations have revealed the coexistence of Ga(OH)²⁺ and Ga₂(OH)₂⁴⁺ with the mononuclear complex Ga(CH₃COO)²⁺ in the pH range of 2.3-5.3.

A study focusing on the hydrolysis of gallium(III) under physiological conditions characterized the following hydroxide species: Ga(OH)₃, Ga(OH)₄⁻, Ga₃(OH)₁₁²⁻, Ga₄(OH)₁₁⁺, and Ga₆(OH)₁₅³⁺. Speciation calculations based on the stability constants of these species help in simulating their distribution as a function of pH.

Formation and Thermodynamic Stability of Hexaaquagallium(III) Ions ([Ga(OH₂)₆]³⁺)

In acidic aqueous solutions, the gallium(III) ion exists as the hexaaquagallium(III) ion, [Ga(OH₂)₆]³⁺. This complex exhibits octahedral (Oₕ) symmetry and is thermodynamically stable, particularly in perchlorate solutions where no inner-sphere complex formation is observed over a range of temperatures and concentrations.

Raman spectroscopy is a key technique for characterizing the [Ga(OH₂)₆]³⁺ ion. The vibrational modes of this ion have been assigned as follows: a strongly polarized band at 526 cm⁻¹ corresponds to the ν₁(a₁g) mode, while depolarized modes at 430 cm⁻¹ and 328 cm⁻¹ are assigned to ν₂(e₉) and ν₅(f₂₉) respectively. An infrared active mode at 510 cm⁻¹ is attributed to ν₃(f₁ᵤ).

The thermodynamic stability of the hexaaquagallium(III) ion has been investigated over a temperature range of 25 to 75°C. Over this range, the position of the ν₁(a₁g) GaO₆ mode shifts only slightly to lower frequencies (by about 2 cm⁻¹) and the band broadens by approximately 10 cm⁻¹ for a 50°C increase in temperature, indicating its high stability.

Characterization of Inner-Sphere and Outer-Sphere Complexation with Anions (e.g., Nitrate, Sulfate)

The interaction of the [Ga(OH₂)₆]³⁺ ion with anions such as nitrate and sulfate (B86663) can lead to the formation of both inner-sphere and outer-sphere complexes.

In concentrated gallium(III) nitrate solutions, the predominant species is an outer-sphere ion pair, [Ga(OH₂)₆]³⁺·NO₃⁻. However, a small percentage of gallium(III) exists as an inner-sphere complex, [Ga(OH₂)₅(ONO₂)]²⁺. This inner-sphere nitrato complex is thermodynamically weak and dissociates completely upon dilution.

In contrast, gallium(III) forms a thermodynamically stable inner-sphere sulfato complex in sulfate solutions. The formation of this sulfato complex is favored by increasing temperature, suggesting it is an entropically driven process. At higher temperatures, a basic gallium(III) sulfate of the alunite (B1170652) type can precipitate from these solutions.

| Anion | Complex Type | Dominant Species | Thermodynamic Stability | Effect of Dilution | Effect of Temperature |

|---|---|---|---|---|---|

| Nitrate (NO₃⁻) | Outer-sphere and Inner-sphere | [Ga(OH₂)₆]³⁺·NO₃⁻ (outer-sphere) | Inner-sphere complex is weak | Inner-sphere complex dissociates | Not specified |

| Sulfate (SO₄²⁻) | Inner-sphere | [Ga(OH₂)₅(SO₄)]⁺ | Stable | Not specified | Formation is favored |

Effects of Temperature and Concentration on Gallium(III) Complexation Equilibria

Temperature and concentration play crucial roles in the complexation equilibria of gallium(III).

As previously mentioned, in gallium(III) nitrate solutions, the concentration of the solution dictates the equilibrium between the outer-sphere and inner-sphere complexes. Dilution shifts the equilibrium away from the weak inner-sphere nitrato complex.

For gallium(III) sulfate solutions, temperature is a key factor. An increase in temperature promotes the formation of the stable inner-sphere sulfato complex. This indicates that the reaction is endothermic and driven by an increase in entropy. Further increases in temperature can lead to the precipitation of basic gallium(III) sulfate.

The stability of the hexaaquagallium(III) ion itself shows a slight dependence on temperature, as evidenced by the minor shifts and broadening of its Raman bands with increasing temperature. However, it remains largely stable in non-complexing media like perchlorate solutions across a range of temperatures.

Coordination Chemistry and Ligand Interaction Studies

Synthesis and Structural Elucidation of Gallium(III)-Organic Ligand Complexes (e.g., Dithiocarbamate)

Gallium(III) forms stable complexes with a variety of organic ligands. A notable example is its complexation with dithiocarbamates (DTCs). A library of homoleptic mononuclear Ga(III) complexes with the general formula [Ga(DTC)₃] has been synthesized in high yields from gallium(III) nitrate hexahydrate. These complexes have been thoroughly characterized using elemental analysis, IR, and NMR spectroscopy.

X-ray crystal structure analysis of several of these Ga(III)-DTC complexes reveals a trigonal prismatic geometry, with three identical dithiocarbamate (B8719985) ligands chelating the Ga(III) ion. Interestingly, the specific nature of the dithiocarbamate ligand does not significantly alter the fundamental structural features of the final complex. For instance, in the complex [Ga(NHEt)₃], where NHEt is N-ethyldithiocarbamate, the asymmetric unit contains two independent and structurally different molecules.

| Complex Number | Formula | Dithiocarbamate Ligand | Yield (%) |

|---|---|---|---|

| Not specified | [Ga(CEPipDTC)₃] | (ethoxycarbonyl)-piperidinedithiocarbamate | Not specified |

| 21 | [Ga(Pr-13)₃] | N-(2-ethoxy-2-oxoethyl)-N-methyldithiocarbamate | Not specified |

| 22 | [Ga(NHEt)₃] | N-ethyldithiocarbamate | 73.4 |

Investigation of Gallium(III) Complexation with Biopolymers (e.g., Chitosan)

Gallium(III) also interacts with biopolymers, such as chitosan (B1678972) (CS), to form complexes with potential biomedical applications. A versatile and reproducible method for synthesizing Ga(III)-CS complexes has been developed, leading to materials with intrinsic antibacterial properties.

The complexation of Ga(III) with chitosan has been confirmed through various analytical techniques. Fourier Transform Infrared Spectroscopy (FTIR) indicates the chelation of Ga(III) to chitosan through shifts in peaks and changes in the relative absorbance of key spectral bands, suggesting that the gallium ions form coordinate complexes with the amino and hydroxyl groups of chitosan. Energy-dispersive X-ray spectroscopy (EDX) confirms the homogeneous distribution of gallium ions within the polymer matrix.

Advanced Characterization and Analytical Methodologies in Gallium Iii Nitrate Hydrate Research

Spectroscopic Techniques for Structural and Electronic Elucidation

Spectroscopic methods are indispensable for probing the atomic and molecular level characteristics of gallium(III) nitrate (B79036) hydrate (B1144303) in both solid and solution states.

Raman Spectroscopy for Vibrational Mode Analysis in Solids and Solutions

Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of gallium(III) nitrate hydrate. In aqueous solutions, the dominant species is the hexaaquagallium(III) ion, [Ga(OH₂)₆]³⁺, which exhibits characteristic Raman bands.

Key vibrational modes for the [Ga(OH₂)₆]³⁺ ion in solution include a strongly polarized band around 526 cm⁻¹ assigned to the symmetric Ga-O stretching mode (ν₁), and depolarized modes near 430 cm⁻¹ and 328 cm⁻¹ corresponding to the ν₂ and ν₅ modes, respectively. The position of the ν₁ band shows only a minor shift to lower frequencies with increasing temperature, indicating the thermal stability of the hexaaqua complex.

In concentrated gallium(III) nitrate solutions, Raman spectra suggest the formation of outer-sphere ion pairs, [Ga(OH₂)₆]³⁺NO₃⁻, and a small fraction of inner-sphere complexes, [Ga(OH₂)₅ONO₂]²⁺. The inner-sphere complex is weak and tends to dissociate upon dilution.

When this compound is used as a precursor for materials synthesis, such as for gallium nitride thin films, Raman spectroscopy can confirm the formation of the desired crystalline phase. For instance, the Raman spectrum of GaN thin films shows a characteristic peak around 710 cm⁻¹, attributed to the A1 longitudinal optical (LO) phonon mode of the wurtzite structure. Similarly, for β-Ga₂O₃ nanofibers derived from gallium nitrate, Raman spectroscopy confirms the chemical quality and structural evolution, with high-frequency modes proving more sensitive to shifting and broadening.

Table 1: Characteristic Raman Bands for Gallium Species

| Species | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| [Ga(OH₂)₆]³⁺ | ν₁(a₁g) - Symmetric Stretch | 526 | |

| [Ga(OH₂)₆]³⁺ | ν₂(e₉) | 430 | |

| [Ga(OH₂)₆]³⁺ | ν₅(f₂₉) | 328 | |

| GaN (wurtzite) | A₁(LO) | 710 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ⁷¹Ga MAS NMR, ¹H NMR for exchange rates)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ⁷¹Ga and ¹H NMR, provides detailed information about the coordination environment of gallium and the dynamics of hydrated species. Gallium has two NMR active nuclei, ⁶⁹Ga and ⁷¹Ga, with ⁷¹Ga being the preferred nucleus due to its higher sensitivity and narrower signal widths.

In aqueous solutions of gallium(III) nitrate, the gallium is typically hexacoordinated to water molecules. ⁷¹Ga NMR is instrumental in studying the formation of various gallium complexes in solution. For instance, it has been used in conjunction with other techniques to investigate the complex interplay between Ga³⁺ species and different counter-ions (nitrate, chloride, sulfate) across a range of pH values and concentrations. These studies have helped in understanding the formation of polyoxogallate structures like Ga₁₃, Ga₃₀, and Ga₃₂.

High-resolution ⁷¹Ga Magic Angle Spinning (MAS) NMR is employed to analyze solid samples. In materials derived from gallium nitrate, such as gallia-alumina solid solutions, ⁷¹Ga MAS NMR can distinguish between different coordination states of gallium. Typically, signals around 180 ppm and 50 ppm (relative to Ga(NO₃)₃) are assigned to tetrahedrally (GaIV) and octahedrally (GaVI) coordinated gallium ions, respectively.

¹H NMR spectroscopy is utilized to determine the exchange rates of protons in hydrated gallium clusters, such as the [Ga₁₃(μ₃-OH)₆(μ₂-OH)₁₈(H₂O)₂₄]¹⁵⁺ polycation. This information is crucial for understanding the solution dynamics and formation mechanisms of these complex species.

Table 2: ⁷¹Ga NMR Chemical Shifts for Different Gallium Coordination Environments

| Gallium Species/Coordination | Chemical Shift (ppm) (relative to Ga(NO₃)₃) | Technique | Reference |

|---|---|---|---|

| Tetrahedral (GaIV) | ~180 | ⁷¹Ga MAS NMR | |

| Octahedral (GaVI) | ~50 | ⁷¹Ga MAS NMR |

Diffuse Reflectance Fourier Transform Infrared (DRIFTIR) Spectroscopy for Surface and Bulk Analysis

Diffuse Reflectance Fourier Transform Infrared (DRIFTIR) spectroscopy is a valuable tool for analyzing powdered samples like this compound without extensive sample preparation. This technique collects the diffusely reflected infrared light from the sample's surface, providing information about its bulk and surface properties.

DRIFTIR has been instrumental in studying the thermal decomposition of this compound. It helps in assessing that the decomposition process involves parallel dehydration and decomposition reactions, rather than the formation of an anhydrous gallium nitrate intermediate. By analyzing the changes in the infrared spectra as a function of temperature, researchers can identify the formation of intermediate species such as Ga(OH)₂NO₃, Ga(OH)₃, and GaO(NO₃) during the transformation to gallium oxide.

The technique is also used to characterize the surface of catalysts prepared from gallium nitrate. For example, in Ga-containing catalysts supported on various materials, DRIFTIR can provide insights into the nature of the active sites and the interaction of reactant molecules with the catalyst surface.

Photoluminescence (PL) Spectroscopy for Optical Property Assessment

Photoluminescence (PL) spectroscopy is a sensitive technique used to investigate the electronic structure and optical properties of materials derived from this compound. When a material absorbs photons, it excites electrons to higher energy states, and the subsequent radiative recombination of these electrons results in the emission of light, which is detected as the PL spectrum.

PL spectroscopy is widely used to characterize the optical quality of gallium nitride (GaN) and gallium oxide (Ga₂O₃) synthesized from this compound precursors. For GaN thin films, blue photoluminescence is often observed in the range of 380 nm to 480 nm.

In the case of β-Ga₂O₃, which can be produced by the thermal decomposition of gallium nitrate, PL studies have revealed broad emission bands. For instance, one study reported a broad emission spanning 400–600 nm, which could be deconvoluted into six distinct Gaussian peaks corresponding to violet, blue, cyan, green, and yellow emissions. Another study on β-Ga₂O₃ powders synthesized via a green method using rambutan extract and gallium nitrate observed a broad and strong yellow and orange emission band centered at 575 nm. These emissions are often attributed to donor-acceptor pair recombination involving oxygen and gallium vacancies.

Table 3: Photoluminescence Emission Bands of Materials Derived from this compound

| Material | Emission Wavelength Range/Peak | Color | Reference |

|---|---|---|---|

| GaN Thin Films | 380 - 480 nm | Blue | |

| β-Ga₂O₃ | 400 - 600 nm | Broad (Violet to Yellow) | |

| β-Ga₂O₃ Powders | 575 nm | Yellow-Orange |

Thermal Analysis Methods for Decomposition and Phase Transitions

Thermal analysis techniques are crucial for understanding the thermal stability, decomposition pathway, and phase transitions of this compound.

Thermogravimetric Analysis (TGA) and Differential Thermogravimetry (DTG)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Thermogravimetry (DTG) is the first derivative of the TGA curve, showing the rate of mass change. These techniques are fundamental in studying the thermal decomposition of this compound.

TGA studies have shown that the decomposition of this compound is a complex process involving coupled dehydration and decomposition steps. It has been determined that the hydrate form contains approximately 8 water molecules. A significant mass loss of about 67% is observed between 60°C and 180°C, corresponding to the loss of water and the initial decomposition of the nitrate groups. The final product at around 800°C is typically gallium oxide (Ga₂O₃), with a total mass reduction of approximately 78%.

The decomposition pathway is dependent on the heating rate. Isothermal TGA measurements have helped to identify intermediate compounds formed during the decomposition, such as Ga(OH)₂NO₃. This intermediate further decomposes to form other species before the final formation of Ga₂O₃. TGA is also used to determine the appropriate calcination temperatures for synthesizing crystalline Ga₂O₃ nanofibers from electrospun fibers containing gallium nitrate.

Table 4: Key Thermal Events in the Decomposition of this compound from TGA/DTG

| Temperature Range (°C) | Observed Event | Mass Loss (%) | Reference |

|---|---|---|---|

| 60 - 180 | Dehydration and initial decomposition | ~67 | |

| Up to 800 | Formation of Ga₂O₃ | ~78 | |

| 31 - 115 (isothermal) | Formation of Ga(OH)₂NO₃ intermediate | - |

Diffraction and Imaging Techniques for Material Microstructure and Crystallography

Diffraction and imaging techniques are indispensable for characterizing the crystalline structure and surface morphology of materials derived from this compound.

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of materials. The structure of gallium nitrate nonahydrate has been determined using X-ray crystallography. Furthermore, XRD is extensively used to identify the crystalline phases of the products resulting from the thermal decomposition of this compound. For instance, the calcination of the hydrate can lead to the formation of different polymorphs of gallium oxide, such as γ-Ga₂O₃ and the thermodynamically stable β-Ga₂O₃, the latter of which is confirmed by its characteristic XRD pattern.

In the synthesis of other gallium-based materials, where this compound serves as a precursor, XRD is crucial for phase identification. For example, in the preparation of gallium nitride (GaN) powders, XRD is used to monitor the conversion of the nitrate salt to GaN. Studies have shown that the decomposition of the salt in flowing ammonia (B1221849) first leads to the formation of γ-Ga₂O₃ at lower temperatures (e.g., 600°C), which then converts to hexagonal GaN at higher temperatures (700°C and above). The technique is also employed to confirm the wurtzite structure of GaN nanostructures synthesized via a sol-gel method using gallium nitrate.

When gallium(III) nitrate is used to create complexes with other materials like chitosan (B1678972), XRD analysis can reveal changes in the crystallinity of the host material upon complexation, indicating the formation of a new material rather than a simple mixture.

Table 2: Crystalline Phases Identified by XRD in Products Derived from this compound

| Precursor/Starting Material | Treatment | Identified Crystalline Phase(s) |

| This compound | Thermal decomposition/annealing | β-Ga₂O₃, γ-Ga₂O₃ |

| This compound | Calcination in ammonia flow | γ-Ga₂O₃, GaN (hexagonal) |

| This compound and Iron(III) chloride | Sol-gel synthesis | GaN (wurtzite) |

| This compound and Chitosan | Complexation | Modified chitosan structure |

Field-Emission Scanning Electron Microscopy (FE-SEM) provides high-resolution imaging of the surface morphology and nanostructural features of materials. This technique is particularly valuable in the study of nanomaterials synthesized using this compound as a precursor.

For instance, in the synthesis of gallium nitride (GaN) nanopowder via a thermal plasma process, FE-SEM is used to analyze the morphology and particle size of the resulting nanoparticles. These studies have successfully produced uniform GaN nanoparticles. Similarly, when producing iron-doped GaN nanostructures, FE-SEM images revealed the formation of smaller individual nanoparticles with sizes ranging from 30-50 nm.

The morphology of gallium oxide (Ga₂O₃) nanostructures prepared from gallium nitrate has also been investigated using FE-SEM. These studies have shown that the resulting nanostructures can have a rice-like morphology with average dimensions of approximately 1.3 µm by 0.5 µm. In another application, FE-SEM was used to investigate the microstructure of La(Fe,Ga)O₃ nanowires synthesized via electrospinning using this compound as a gallium source.

Table 3: Morphological Characteristics of Nanomaterials from this compound as Observed by FE-SEM

| Material | Synthesis Method | Observed Morphology | Particle/Feature Size |

| GaN Nanopowder | Thermal Plasma | Uniform nanoparticles | Average size of 30 nm |

| Fe-doped GaN | Sol-gel | Individual nanoparticles | 30-50 nm |

| Ga₂O₃ | Soft-Chemistry Route | Rice-like nanostructures | 1.3 µm x 0.5 µm |

| La(Fe,Ga)O₃ | Electrospinning | Nanowires | - |

Energy Dispersive X-ray Analysis (EDX), often coupled with SEM or TEM, is a technique used to determine the elemental composition of a sample. It provides qualitative and quantitative information about the elements present in the near-surface region of the material.

In the context of materials synthesized from this compound, EDX is used to confirm the presence of the expected elements and to assess the stoichiometry of the final product. For example, in the synthesis of β-Ga₂O₃ nanograins, EDX analysis verified that gallium and oxygen were the primary elements with an average stoichiometry of 2:3. Similarly, when synthesizing gallium nitride (GaN) nanopowder, EDX is employed to confirm the elemental composition of the particles. In one study, EDX results showed a high gallium content of about 63% by weight, but also a significant oxygen content of 23% by weight, indicating incomplete nitridation.

EDX analysis was also used to validate the capping of gallium oxide nanoparticles with β-cyclodextrin by showing an increase in the mass percentage of carbon in the capped nanoparticles compared to the uncapped ones.

Table 4: Elemental Composition Data from EDX Analysis of Materials Derived from this compound

| Material | Analysis Goal | Key Elemental Findings |

| β-Ga₂O₃ Nanograins | Stoichiometry Verification | Ga and O in an average 2:3 ratio |

| GaN Nanopowder | Compositional Analysis | High Ga content (~63 wt%), presence of O (~23 wt%) indicating some oxide formation |

| β-cyclodextrin-capped GaO(OH) | Verification of Capping | Increased carbon mass percentage compared to uncapped nanoparticles |

Computational Chemistry and Theoretical Modeling

Computational chemistry provides a theoretical framework to understand the structure, bonding, and energetics of molecules and materials at the atomic level.

Ab initio molecular orbital calculations are a powerful tool for investigating the hydration of the gallium(III) ion. These theoretical studies provide fundamental insights into the structure of hydrated gallium clusters and their corresponding hydration energies, which are difficult to determine experimentally.

Calculations have been performed on [Ga(OH₂)ₙ]³⁺ clusters with varying numbers of water molecules (n=1 to 6) at different levels of theory, such as Hartree-Fock and Møller-Plesset, to determine the global minimum energy structure of the hydrated Ga(III) ion. These studies have shown that the hexaaquagallium(III) ion, [Ga(OH₂)₆]³⁺, is the stable species in aqueous solution.

To better model the solution-phase behavior, larger clusters that include a second hydration sphere, such as [Ga(OH₂)₁₈]³⁺ (with 6 water molecules in the first sphere and 12 in the second), have also been computationally investigated. The calculated vibrational frequencies for these larger clusters show good agreement with experimental Raman spectroscopic data. For instance, the calculated ν₁ GaO₆ vibrational mode for the [Ga(OH₂)₁₈]³⁺ cluster at 524 cm⁻¹ (HF/6-31G*) is in excellent agreement with the experimental value of 526 cm⁻¹.

The theoretical binding enthalpy for the [Ga(OH₂)₆]³⁺ cluster has been calculated to be a significant portion (around 62%) of the experimental single-ion hydration enthalpy for Ga(III). As the coordination number of water molecules increases, the hydration enthalpy becomes less exothermic, indicating weaker binding for each additional water molecule due to increasing water-water repulsion.

Table 5: Selected Theoretical Data for Hydrated Gallium(III) Clusters

| Cluster | Level of Theory/Basis Set | Calculated Property | Value | Experimental Value |

| [Ga(OH₂)₁₈]³⁺ | HF/6-31G* | ν₁ GaO₆ vibrational mode | 524 cm⁻¹ | 526 cm⁻¹ |

| [Ga(OH₂)₆]³⁺ | - | Theoretical Binding Enthalpy | ~62% of experimental value | - |

Applications in Materials Science and Engineering Research

Semiconductor and Optoelectronic Device Research and Development

Gallium(III) nitrate (B79036) hydrate (B1144303) is instrumental in the research and development of compound semiconductors, which are essential for a wide range of electronic and optoelectronic devices. It is a key precursor for producing high-purity gallium nitride (GaN) and gallium arsenide (GaAs), materials prized for their superior electronic and optical properties.

In the realm of high-frequency electronics, gallium nitride (GaN), often synthesized using gallium(III) nitrate hydrate as a precursor, is a material of significant interest. GaN-based materials are crucial for manufacturing high-performance transistors and microwave devices. The wide bandgap and high electron mobility of GaN enable the fabrication of devices that can operate at higher frequencies and power densities than those made from conventional silicon semiconductors. Research focuses on utilizing this compound in processes like chemical vapor deposition (CVD) to grow high-quality GaN thin films essential for these advanced electronic applications.

This compound is a fundamental component in the production of materials for advanced light-emitting diodes (LEDs) and laser diodes. It serves as a precursor for gallium nitride (GaN), the primary material used in blue, green, and white LEDs, as well as blue laser diodes. The synthesis process often involves converting the nitrate into gallium oxide or other intermediates, which are then nitrided to form GaN. Researchers have utilized this compound in various methods, including thermal plasma synthesis and sol-gel techniques, to create GaN nanopowders and thin films for optoelectronic applications. The quality of the GaN crystals, facilitated by the purity of the precursor, is critical for the efficiency and performance of these light-emitting devices.

Table 1: Research Findings on GaN Synthesis from this compound for Optoelectronics

| Research Area | Synthesis Method | Precursor(s) | Key Finding | Application | Reference(s) |

| GaN Thin Films | Sol-Gel Dip Coating | This compound, ethanol (B145695), diethanolamine | Formation of crack-free, dense, hexagonal wurtzite structure GaN thin films. | Optoelectronics | |

| GaN Nanopowder | Thermal Plasma & Annealing | This compound, melamine (B1676169) | Synthesis of crystalline GaN nanopowder with an average particle size of 30 nm. | LEDs, Laser Diodes |

In photovoltaic research, this compound is employed in the fabrication of thin-film solar cells, particularly Copper Indium Gallium Selenide (B1212193) (CIGS) cells. It acts as a soluble gallium source for the creation of the CIGS absorber layer, which is the heart of the solar cell responsible for light absorption and charge carrier generation. Solution-based methods, such as spin coating or inkjet printing, utilize a precursor ink formulated by dissolving metal nitrate salts, including this compound, in a solvent. This approach offers a potentially scalable and cost-effective alternative to vacuum-based deposition methods. Research has demonstrated the successful fabrication of CIGS solar cells by mixing colloidal solutions of gallium nitrate hydrate and indium nitrate hydrate with copper(II) nitrate trihydrate to form the Cu-In-Ga-Se precipitate for the absorber layer.

Table 2: Use of this compound in CIGS Solar Cell Research

| Fabrication Step | Precursor Role | Associated Materials | Process Example | Result | Reference(s) |

| Absorber Layer Synthesis | Gallium Source | Copper (II) nitrate trihydrate, Indium nitrate hydrate, Selenium powder | Mixing colloidal solutions of the nitrates, sonication, and drying to form a Cu-In-Ga-Se precipitate. | Formation of the p-type CIGS absorber layer for the photovoltaic device. | |

| Inkjet Printing | Gallium Source in Ink | Metal nitrate salts, alcohol-based solvents | Inkjet printing of precursor ink followed by annealing in a Se/H₂S atmosphere. | Achieved a crack-free CIGSSe absorber layer, resulting in a solar cell with 11.3% efficiency. |

Heterogeneous and Homogeneous Catalysis Research

Gallium compounds, often derived from this compound, are explored as catalysts in various chemical reactions. The compound itself or its derivatives like gallium oxide (Ga₂O₃) can exhibit catalytic activity in both heterogeneous and homogeneous systems.

This compound and its derivatives serve as catalysts in several specific organic synthesis reactions. It has been identified as a catalyst for the epoxidation of olefins in the presence of hydrogen peroxide. Furthermore, it can be used as a precursor to synthesize Ga-MCM-41, a mesoporous silicate (B1173343) molecular sieve. This Ga-MCM-41 material then acts as an effective catalyst in the liquid-phase isomerization of α-pinene. In other research, nanostructured gallium oxide, prepared hydrothermally from gallium nitrate hydrate, has been evaluated as a catalyst for the green synthesis of carbamates, highlighting its role in developing more environmentally benign chemical processes.

The development of gallium-based catalysts for gas-phase reactions is an active area of research. Gallium oxide (Ga₂O₃), which can be prepared by the thermal decomposition of gallium nitrate, is noted for its potential in heterogeneous catalysis. Specifically, the γ-Ga₂O₃ phase is of interest for such applications. Research has shown that Ga₂O₃ can be used as a catalyst for the reduction of nitrogen oxides (NOx) and the dehydrogenation of hydrocarbons. More directly, gallium nitrate hydrate has been co-pyrolyzed with nitrogen-rich compounds like melamine to generate gallium nitride (GaN) catalysts. These synthesized GaN catalysts have demonstrated significant activity in the conversion of methane (B114726) to acetonitrile (B52724), a high-value chemical, showcasing a promising pathway for methane utilization.

Advanced Glass and Ceramic Material Modification

This compound is utilized as a precursor to introduce gallium into glass and ceramic matrices, thereby modifying their functional properties.

The addition of gallium compounds, often derived from this compound, can alter the optical characteristics of glasses and ceramics. this compound is used as a precursor material to create gallium oxide (Ga2O3) thin films and ceramics. For example, it is a starting material in the sol-gel method to produce crystalline β-Ga2O3, a transparent oxide material. The thermal decomposition of this compound leads to the formation of various Ga2O3 polymorphs, each with distinct properties. Researchers have fabricated transparent Ga2O3 ceramics and deposited cerium-doped β-Ga2O3 thin films using the nitrate precursor, demonstrating its role in developing materials for optical applications.

Gallium-containing compounds are known to enhance the thermal conductivity of ceramic composites. this compound serves as a precursor for synthesizing materials with high thermal conductivity, such as Gallium Nitride (GaN). GaN possesses a notable thermal conductivity of 130 W/m·K. The synthesis process can involve a thermal plasma treatment of this compound to produce GaN nanopowder, which can then be incorporated into ceramic composites to improve heat dissipation and thermal management.

Phosphor Material Development for Advanced Lighting Technologies

This compound serves as a critical precursor material in the research and development of advanced phosphor materials for next-generation lighting systems, such as white light-emitting diodes (w-LEDs) and field emission displays (FEDs). Its utility stems from its role as a water-soluble source of gallium, which can be readily incorporated into various host lattices to either form the primary structure or to modify the luminescent properties of the phosphor. The compound is a key ingredient in diverse synthesis methods, including sol-gel processes, combustion synthesis, and co-precipitation, to create complex gallate-based phosphors.

Researchers utilize this compound to synthesize gallium-based phosphors that are integral to the function of fluorescent lamps, LED lighting, and cathode-ray tube (CRT) displays. It is a precursor for producing gallium nitride (GaN), a semiconductor material known for its application in blue light-emitting diodes, and for creating various garnet-structured phosphors where gallium ions can substitute other elements to fine-tune the light emission characteristics.

Detailed Research Findings

Scientific investigations have demonstrated the successful application of this compound in creating phosphors with enhanced and tunable luminescent properties.

One area of research has focused on the synthesis of yttrium aluminum gallium garnet (YAGG) and similar garnet phosphors. In a study on (Gd,Y)₃(Al₁₋ₓGaₓ)₅O₁₂:Ce³⁺ phosphors, this compound was used as the gallium source. The research found that by systematically substituting aluminum ions (Al³⁺) with gallium ions (Ga³⁺) in the crystal lattice, the emission spectrum of the phosphor could be precisely controlled. As the concentration of gallium increased, the emission peak exhibited a significant blue-shift, moving from yellow towards yellow-green. This tunability is crucial for achieving the desired color rendering index in w-LEDs.

The following table summarizes the effect of Gallium (Ga³⁺) substitution on the emission wavelength of (Gd,Y)₃(Al₁₋ₓGaₓ)₅O₁₂:Ce³⁺ phosphors.

| Gallium (Ga³⁺) Concentration (x) | Emission Peak Wavelength (nm) | Emitted Color |

| 0.1 | ~575 | Yellow |

| 0.2 | Not Specified | Yellow-Green Shift |

| 0.3 | Not Specified | Yellow-Green Shift |

| 0.4 | ~549 | Yellow-Green |

Another study highlighted a novel high-pressure condensation process to synthesize high-purity gallium nitrate, which was then used to prepare Y₃(AlGa)₅O₁₂:Tb phosphors. The phosphors created using this method exhibited superior cathodoluminescent properties compared to commercially available Japanese samples. This indicates that the quality of the gallium nitrate precursor directly impacts the performance of the final phosphor material.

The data below compares the cathodoluminescent intensity of phosphors synthesized with the new method versus a standard Japanese sample.

| Accelerating Voltage (kV) | Relative Intensity (New Method vs. Japanese Sample) |

| 0.8 | ~160% |

| 1.0 | ~120% |

Furthermore, this compound is a starting material in the solution combustion synthesis of zinc gallate (ZnGa₂O₄) phosphors. It has also been employed in the synthesis of Eu³⁺ doped molybdate (B1676688) red phosphors, where the introduction of Ga³⁺ as a sensitizer (B1316253) was shown to shorten the electron lifetime, thereby increasing the material's tolerance to high power density excitation. In the development of persistent luminescence materials for bioimaging, this compound is a key chemical for synthesizing Y₃Al₂Ga₃O₁₂-based nanophosphors.

The compound is also used as a dopant source. For instance, it has been used to dope (B7801613) ZnO nanorod arrays, where the addition of gallium was found to enhance their luminescence quality. These varied research findings underscore the versatility and importance of this compound in advancing phosphor materials for sophisticated lighting applications.

Environmental and Non Clinical Biomedical Research

Environmental Remediation Research

The application of gallium compounds in environmental science, particularly for water purification, is an emerging area of study.

Gallium(III) nitrate (B79036) hydrate (B1144303) is being explored for its role in water treatment, primarily as a component in coagulating agents designed to remove contaminants. Coagulation is a critical step in water purification where chemical agents, known as coagulants, are used to destabilize and aggregate suspended particles, organic matter, and microorganisms for easier removal.

Research has shown that incorporating gallium into aluminum-based coagulants can enhance their efficacy. A study led by researchers at Sandia National Laboratories demonstrated that substituting a single gallium atom into an aluminum cluster coagulant, creating a GaAl₁₂-based polycation, resulted in a more effective material for water purification. This gallium-containing coagulant showed superior performance in laboratory tests for removing natural bacteriophages from river water compared to its aluminum-only counterpart. The enhanced performance is attributed to the gallium analog being less prone to deprotonation, thus maintaining its positive charge better, and its resistance to forming larger, less effective clusters.

Furthermore, combinations of Gallium(III) nitrate with other materials like chitosan (B1678972) have been tested for wastewater disinfection. In one set of experiments, a combination of Gallium(III) nitrate and chitosan was found to be more effective at disinfecting wastewater than either substance alone.

Non-Clinical Antimicrobial and Biofilm Research

Gallium(III) nitrate hydrate has demonstrated significant potential as an antimicrobial agent, primarily because the gallium ion (Ga³⁺) acts as an iron (Fe³⁺) mimic. Bacteria require iron for essential metabolic processes, and Ga³⁺ can disrupt these pathways by being taken up in place of Fe³⁺. Since Ga³⁺ cannot be reduced under physiological conditions like Fe³⁺, its substitution into iron-dependent enzymes inactivates them, inhibiting bacterial growth and virulence. This mechanism makes it difficult for bacteria to develop resistance without compromising their iron uptake systems.

Gallium(III) nitrate has been shown to inhibit the growth of both free-floating (planktonic) and surface-adhered (sessile) bacteria, which are often found in biofilms.

In a study investigating the effects on Pseudomonas fluorescens, Gallium(III) nitrate demonstrated significant antimicrobial effects against planktonic cells at concentrations starting from 250 ppm. For sessile cells within biofilms, significant reductions in viable bacteria were observed at all tested concentrations (100, 250, 350, and 500 ppm), with a total loss of culturability at 500 ppm. Another study found that Gallium(III) nitrate inhibited the growth of P. aeruginosa in a dose-dependent manner at concentrations above 1 µM.

Research on Staphylococcus aureus also showed promising results, with a susceptibility of 1.40 µM for planktonic cells. The table below summarizes findings from a study on P. fluorescens.

| Concentration (ppm) | Planktonic Cells (Log Reduction CFU/mL) | Sessile Cells (Biofilm) |

| 100 | Not significant | Significant reduction |

| 250 | Significant reduction | Significant reduction |

| 350 | Greater logarithmic reduction | Significant reduction |

| 500 | Greatest logarithmic reduction | Total loss of culturability |

Biofilm formation is a complex process regulated by quorum sensing (QS), a system of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. Gallium-based compounds are being investigated for their ability to interfere with these processes.

By disrupting iron metabolism, gallium can indirectly affect QS pathways and the synthesis of extracellular polymeric substances (EPS), which are key components of the biofilm matrix. Research suggests that gallium nitrate inhibits biofilm formation by P. aeruginosa by disrupting bacterial iron homeostasis. Some studies propose that future research should focus on elucidating the specific influence of this compound on QS modulation to develop more effective strategies for preventing biofilm-associated infections. The ability to impair biofilm formation without directly killing bacteria could be advantageous, as it may place less selective pressure on the development of resistance.

Several studies have explored these combinations:

With Colistin (B93849): Gallium nitrate was found to enhance the antimicrobial activity of colistin against multidrug-resistant Klebsiella pneumoniae. The combination suppressed antioxidant activity and induced the accumulation of reactive oxygen species in the bacterial cells.

With Vancomycin (B549263): A combination of vancomycin and Gallium(III) nitrate showed an additive effect against a methicillin-resistant Staphylococcus aureus (MRSA) strain, reducing the minimum inhibitory concentration (MIC) of vancomycin. This combination also reduced biofilm formation and increased the destruction of established biofilms.

With Inorganic Nitrite (B80452): Gallium(III) and sodium nitrite demonstrated synergistic antimicrobial activity against both planktonic and biofilm-grown P. aeruginosa under both aerobic and anaerobic conditions.

With Other Antibiotics: The synergistic effect of gallium ions with antibiotics like ciprofloxacin, meropenem, and tobramycin (B1681333) against P. aeruginosa has also been evaluated, showing that gallium can restore growth inhibition in many antibiotic-resistant clones.

The table below provides examples of synergistic combinations.

| Gallium(III) Nitrate Combined With | Target Microorganism | Observed Effect | Reference(s) |

| Colistin | Klebsiella pneumoniae | Enhanced antimicrobial activity, induced ROS accumulation | |

| Vancomycin | Staphylococcus aureus (MRSA) | Reduced MIC of vancomycin, enhanced biofilm destruction | |

| Gallium-protoporphyrin (GaPP) | Staphylococcus aureus (MRSA) | Synergistic effect against planktonic cells (FICI = 0.31) | |

| Sodium Nitrite | Pseudomonas aeruginosa | Synergistic inhibition of growth and biofilm formation | |

| Tetracycline | Pseudomonas aeruginosa | Enhanced antibacterial activity by inhibiting siderophore biosynthesis |

Coating surfaces with Gallium(III) nitrate is being investigated as a proactive strategy to prevent biofilm formation and microbial contamination in both medical and industrial settings. The goal is to create surfaces that inherently resist bacterial colonization, thereby reducing the incidence of infections associated with medical devices and ensuring product safety in the food industry.